2-(4-Bromophenyl)-4,5-dimethyloxazole
CAS No.:
Cat. No.: VC14442439
Molecular Formula: C11H10BrNO
Molecular Weight: 252.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10BrNO |
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Molecular Weight | 252.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole |
Standard InChI | InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
Standard InChI Key | QFJYKAKGDWXIAU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(4-Bromophenyl)-4,5-dimethyloxazole (IUPAC name: 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole) belongs to the oxazole family, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The bromine atom at the para position of the phenyl group and the two methyl substituents on the oxazole ring define its structural uniqueness. Key identifiers include:
Property | Value |
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Molecular formula | C₁₁H₁₀BrNO |
Molecular weight | 268.11 g/mol |
SMILES notation | Cc1ncc(C2=CC=C(Br)C=C2)c1C |
The molecular structure is characterized by planar geometry due to aromatic conjugation, with the bromine atom contributing to steric and electronic effects .
Synthetic Approaches
Conventional Methods
Oxazole derivatives are typically synthesized via cyclization reactions. For example:
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Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like polyphosphoric acid .
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Fischer Oxazole Synthesis: Reaction of cyanohydrins with aldehydes under acidic conditions .
For 2-(4-bromophenyl)-4,5-dimethyloxazole, a plausible route involves:
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Bromination of 4-methylacetophenone to introduce the 4-bromophenyl group.
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Condensation with acetamide under microwave irradiation to form the oxazole ring .
Green Chemistry Innovations
Recent advancements emphasize sustainable methods:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 65% yield in 15 minutes for analogous compounds) .
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Flow Chemistry: Enhances safety and scalability for high-temperature reactions .
Physicochemical Properties
Predicted properties based on structural analogs :
Property | Value |
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Melting point | 120–125°C (estimated) |
Boiling point | 290–300°C (estimated) |
Solubility | Soluble in DCM, DMSO |
LogP (lipophilicity) | 3.2 ± 0.3 |
The bromine atom enhances molecular polarity, while methyl groups increase hydrophobicity, influencing drug-like properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
Biological Activity and Applications
Material Science Applications
Oxazole derivatives are explored as:
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